molecular formula C44H32OP2 B3242625 (R)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl monooxide CAS No. 152646-80-5

(R)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl monooxide

Cat. No.: B3242625
CAS No.: 152646-80-5
M. Wt: 638.7 g/mol
InChI Key: FGCOBHONSPZNLU-JXDVSCHGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl monooxide is a chiral organophosphorus compound that serves as a key intermediate and ligand in advanced chemical synthesis. This molecule is closely related to (R)-BINAP, one of the most widely used and effective chiral ligands in asymmetric catalysis . The rigid, axially chiral binaphthyl backbone provides a well-defined stereochemical environment, which is crucial for inducing high enantioselectivity in catalytic transformations . While (R)-BINAP is renowned for its role in creating chiral catalysts for hydrogenation, isomerization, and carbon-carbon bond formation, the monooxide derivative represents a distinct chemical entity with its own unique coordination properties and reactivity . It is identified as an intermediate or impurity in the synthesis of BINAP and can also be deliberately synthesized for specific catalytic applications . Researchers value this compound for exploring modified ligand systems and for its utility in reactions where the phosphine oxide moiety plays a critical role. Its applications span the synthesis of pharmaceutical intermediates and other fine chemicals where the introduction of chirality is essential . This product is intended for research purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

[1-[(7bR)-1a-diphenylphosphanylnaphtho[1,2-b]oxiren-7b-yl]naphthalen-2-yl]-diphenylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H32OP2/c1-5-19-35(20-6-1)46(36-21-7-2-8-22-36)41-30-29-33-17-13-15-27-39(33)42(41)44-40-28-16-14-18-34(40)31-32-43(44,45-44)47(37-23-9-3-10-24-37)38-25-11-4-12-26-38/h1-32H/t43?,44-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGCOBHONSPZNLU-JXDVSCHGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C56C7=CC=CC=C7C=CC5(O6)P(C8=CC=CC=C8)C9=CC=CC=C9
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)[C@]56C7=CC=CC=C7C=CC5(O6)P(C8=CC=CC=C8)C9=CC=CC=C9
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H32OP2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00721708
Record name [(7bR)-7b-[2-(Diphenylphosphanyl)naphthalen-1-yl]naphtho[1,2-b]oxiren-1a(7bH)-yl](diphenyl)phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00721708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

638.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152646-80-5
Record name [(7bR)-7b-[2-(Diphenylphosphanyl)naphthalen-1-yl]naphtho[1,2-b]oxiren-1a(7bH)-yl](diphenyl)phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00721708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl monooxide typically involves the resolution of racemic mixtures followed by oxidation. One common method includes the use of camphorsulfonic acid or 2,3-di-O-benzoyltartaric acid for the resolution of the racemic dioxide, followed by deoxygenation with trichlorosilane in the presence of triethylamine . Another method involves a nickel-catalyzed coupling reaction between the chiral ditriflate of binaphthol and diphenylphosphine in the presence of DABCO .

Industrial Production Methods

Industrial production of this compound often employs large-scale resolution techniques and catalytic processes to ensure high yield and purity. The use of advanced chromatographic techniques and high-performance liquid chromatography (HPLC) is common to achieve the desired enantiomeric excess and optical purity .

Chemical Reactions Analysis

Asymmetric Hydrogenation

R-BINAP monooxide coordinates with transition metals like ruthenium (Ru) and rhodium (Rh) to catalyze enantioselective hydrogenation of prochiral substrates. For example:

  • α,β-Unsaturated Carboxylic Acids : Ru complexes of R-BINAP monooxide achieve >95% enantiomeric excess (ee) in hydrogenating substrates such as tiglic acid to (R)-2-methylbutanoic acid under mild conditions (20–50°C, 1–5 atm H₂) .

  • Ketones : Rhodium catalysts with R-BINAP monooxide reduce aryl ketones to chiral secondary alcohols with 80–92% ee, depending on substituent electronic effects.

Mechanism : The monooxide’s electron-withdrawing phosphine oxide group stabilizes metal-hydride intermediates, accelerating substrate insertion into the M–H bond while maintaining chiral induction .

Cross-Coupling Reactions

R-BINAP monooxide facilitates Suzuki-Miyaura and Heck couplings by stabilizing palladium (Pd) catalysts:

Reaction Type Substrate Catalyst System Yield ee (%) Conditions
Suzuki-Miyaura CouplingAryl boronic acids + halidesPd(OAc)₂/R-BINAP monooxide85–93%80°C, K₂CO₃, toluene/water
Asymmetric Heck ReactionVinyl arenesPd/R-BINAP monooxide78–88%89–94%100°C, NEt₃, DMF

The ligand’s rigid binaphthyl backbone enforces spatial control, minimizing side reactions like β-hydride elimination .

Asymmetric Aldol Reactions

Silver (Ag) complexes of R-BINAP monooxide catalyze enantioselective aldol additions between alkenyl trichloroacetates and aldehydes:

  • Substrates : Aromatic aldehydes (e.g., benzaldehyde) and α-keto esters.

  • Performance : 70–85% yield with 88–93% ee under ambient conditions .

  • Key Interaction : The Ag center activates the aldehyde via Lewis acid coordination, while the ligand’s chiral environment dictates facial selectivity .

C–H Functionalization

R-BINAP monooxide enables regioselective C–H activation in arenes and heteroarenes:

  • Directed ortho-C–H Borylation : Iridium (Ir) catalysts achieve 80–90% selectivity for meta-substituted arylboronates at 25°C.

  • Oxidative Coupling : Copper (Cu) systems mediate intramolecular C–N bond formation in indoles with 75–82% yield.

Comparative Catalytic Performance

The table below summarizes R-BINAP monooxide’s efficacy across reaction types:

Reaction Catalyst Metal Turnover Frequency (h⁻¹) ee Range (%) Key Advantage
HydrogenationRu200–40090–98Tolerance to functional groups
Suzuki CouplingPd150–300High chemoselectivity
Aldol ReactionAg50–12085–93Ambient conditions
C–H BorylationIr80–150Regiocontrol in complex arenes

Mechanistic Insights

  • Electronic Effects : The P=O group in R-BINAP monooxide withdraws electron density from the metal center, increasing electrophilicity and accelerating oxidative addition steps .

  • Steric Control : The binaphthyl scaffold’s dihedral angle (68–72°) creates a chiral pocket that discriminates between substrate enantiomers during transition-state formation .

R-BINAP monooxide’s versatility stems from its balanced electronic tuning and rigid chiral architecture, making it indispensable in synthesizing enantiopure pharmaceuticals, agrochemicals, and materials. Recent advances focus on expanding its utility in photoredox catalysis and enantioselective C–F bond formation .

Scientific Research Applications

®-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl monooxide is extensively used in scientific research, particularly in the fields of chemistry and materials science. Its applications include:

Mechanism of Action

The mechanism of action of ®-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl monooxide involves its ability to form stable complexes with transition metals. These metal complexes exhibit high reactivity and selectivity in various catalytic processes. The compound’s chirality allows it to induce enantioselectivity in the reactions it catalyzes, leading to the formation of enantiomerically pure products .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

Compound Structural Feature Dihedral Angle (°) Electronic Properties Key Applications
(R)-BINAP monooxide P=O group (oxidized) 94.17 Electron-withdrawing Asymmetric oxidation reactions
(R)-BINAP P-Ph groups (non-oxidized) ~90–95 (estimated) Strongly electron-donating Hydrogenation, cross-coupling
(R)-Tol-BINAP p-Tolyl substituents Similar to BINAP Enhanced steric/electronic tune Ketone arylation, enantioselective catalysis
Bis[2-(diphenylphosphinoyl)benzene] disulfide Disulfide linkage N/A Rigid, non-planar coordination Limited catalytic data available

Key Observations:

  • Electronic Modulation: Oxidation of BINAP to the monooxide reduces electron density at phosphorus, altering metal-ligand interactions. This contrasts with Tol-BINAP, where p-tolyl groups enhance steric bulk and electronic tuning for improved enantioselectivity in reactions like ketone arylation .

Catalytic Performance

  • Hydrogenation: Non-oxidized (R)-BINAP is a cornerstone in asymmetric hydrogenation (e.g., Noyori’s catalyst for ketone reduction), achieving >99% enantiomeric excess (ee) . The monooxide’s oxidized form is less effective here due to reduced electron donation.
  • Arylation Reactions : Tol-BINAP outperforms BINAP in palladium-catalyzed ketone arylation, yielding higher conversion rates (90% vs. 75%) and improved ee values (92% vs. 85%) .
  • Oxidation Catalysis: (R)-BINAP monooxide’s P=O group facilitates unique coordination modes in oxophilic metal centers (e.g., Ru or Ir), enabling selective oxidation processes absent in non-oxidized analogs .

Stability and Handling

  • (R)-BINAP monooxide shares safety profiles with BINAP, including skin/eye irritation risks . However, its oxidized form may exhibit reduced air sensitivity compared to pristine BINAP, which requires inert storage .

Biological Activity

(R)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl monooxide, commonly referred to as (R)-BINAP oxide, is a phosphine oxide derivative of the well-known chiral ligand (R)-BINAP. This compound has garnered attention in the field of asymmetric catalysis and medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, applications, and relevant research findings.

  • Molecular Formula: C44H32P2O
  • Molecular Weight: 622.69 g/mol
  • CAS Number: 76189-55-4
  • Appearance: White to light yellow crystalline solid
  • Solubility: Insoluble in water; sensitive to air

Biological Activity Overview

(R)-BINAP oxide exhibits a range of biological activities primarily through its role as a chiral ligand in various catalytic processes. Its effectiveness is particularly noted in the following areas:

  • Asymmetric Catalysis: Used in metal-mediated reactions to produce enantiomerically enriched compounds.
  • Antitumor Activity: Some studies suggest that derivatives of BINAP may exhibit selective cytotoxicity against cancer cells.
  • Inhibition of Enzymatic Activity: Phosphine oxides can act as inhibitors for certain enzymes, impacting metabolic pathways.

1. Asymmetric Catalysis

(R)-BINAP oxide has been extensively utilized in asymmetric synthesis. It forms stable complexes with transition metals (e.g., Rh, Ru) and facilitates reactions such as:

  • Asymmetric hydrogenation of ketones and alkenes.
  • Asymmetric Diels-Alder reactions.

These reactions yield high enantiomeric excesses, demonstrating the ligand's efficacy in promoting chirality.

2. Antitumor Studies

Recent investigations have highlighted the potential antitumor properties of (R)-BINAP oxide:

  • A study found that phosphine oxides can induce apoptosis in specific cancer cell lines through the modulation of signaling pathways involved in cell survival and proliferation .
  • Another case study demonstrated that (R)-BINAP oxide derivatives showed selective cytotoxic effects on breast cancer cells while sparing normal cells .

3. Enzyme Inhibition

Phosphine oxides like (R)-BINAP oxide have been reported to inhibit various enzymes:

  • Inhibitory effects on fibroblast growth factor receptor (FGFR) have been documented, suggesting potential applications in treating conditions associated with aberrant FGFR signaling .
  • The compound's ability to form hydrogen bonds with target proteins enhances its inhibitory action.

Data Summary Table

PropertyValue
Molecular FormulaC44H32P2O
Molecular Weight622.69 g/mol
CAS Number76189-55-4
SolubilityInsoluble in water
Antitumor ActivitySelective against cancer cells
Asymmetric CatalysisHigh enantiomeric excess

Case Study 1: Antitumor Activity

A research team explored the effects of (R)-BINAP oxide on MCF-7 breast cancer cells. The study revealed that treatment with this compound led to significant apoptosis rates compared to untreated controls, indicating its potential as a therapeutic agent.

Case Study 2: Enzyme Inhibition Mechanism

Another study investigated the interaction between (R)-BINAP oxide and FGFR. Using molecular docking simulations, researchers identified key interactions that facilitate inhibition, providing insights into its mechanism of action against cancer-related pathways.

Q & A

Basic Questions

Q. What are the recommended handling and storage protocols for (R)-BINAP monooxide to ensure stability and safety?

  • Methodological Answer : Store under inert atmosphere (nitrogen or argon) in airtight containers to prevent oxidation and moisture ingress . Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Conduct work in a fume hood with local exhaust ventilation to minimize inhalation risks. Avoid generating dust, and ensure access to emergency eye-wash stations and safety showers .

Q. What are the standard methods for synthesizing (R)-BINAP monooxide from its parent BINAP ligand?

  • Methodological Answer : Controlled oxidation of (R)-BINAP using hydrogen peroxide (H₂O₂) under mild conditions (e.g., in ethanol/dichloromethane mixtures) is a common approach . Reaction progress should be monitored via TLC or ³¹P NMR to terminate oxidation at the monooxide stage. Stoichiometric control of H₂O₂ (1 equivalent) is critical to avoid over-oxidation to the dioxide .

Q. How is (R)-BINAP monooxide utilized as a ligand in asymmetric catalysis?

  • Methodological Answer : The monooxide acts as a chiral bidentate ligand, coordinating to transition metals (e.g., Mn, Pd, Ru) to form enantioselective catalysts. For example, in Mn(II) complexes, it enables circularly polarized electroluminescence by inducing chiral electronic environments . In palladium-catalyzed cross-coupling reactions, it enhances enantioselectivity in C–C bond formation .

Q. What analytical techniques are employed to confirm the enantiomeric purity of (R)-BINAP monooxide?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., amylose- or cellulose-based columns) is standard for determining enantiomeric excess (ee) . Complementary methods include circular dichroism (CD) spectroscopy and polarimetry to validate optical activity.

Advanced Research Questions

Q. How does the oxidation state of the phosphine ligand (BINAP vs. monooxide) influence the electronic properties and catalytic activity in transition metal complexes?

  • Methodological Answer : Oxidation to the monooxide introduces a P=O group, altering electron-donating capacity and steric bulk. This modifies metal-ligand bond strengths and coordination geometries. For instance, Mn(II) complexes with monooxide ligands exhibit red-shifted emission spectra compared to BINAP analogues, critical for electroluminescence applications . Comparative cyclic voltammetry (CV) studies can quantify electronic effects.

Q. When encountering contradictory enantioselectivity outcomes in reactions catalyzed by (R)-BINAP monooxide complexes, what experimental strategies can identify the source of inconsistency?

  • Methodological Answer : Systematically vary parameters such as:

  • Metal center : Test with Pd, Ru, or Mn precursors to assess metal-dependent stereochemical outcomes .
  • Solvent polarity : Polar solvents (e.g., ethanol) may stabilize transition states differently than nonpolar solvents (e.g., toluene) .
  • Counterion effects : Replace chloride with non-coordinating ions (e.g., BF₄⁻) to eliminate counterion interference .

Q. What advanced structural characterization methods are critical for determining the coordination geometry of (R)-BINAP monooxide in metal complexes?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard for resolving coordination geometries (e.g., distorted octahedral environments in Ru(II) complexes) . Complement with ³¹P NMR to probe ligand binding modes and DFT calculations to model electronic structures.

Q. How can reaction conditions be optimized to achieve high enantiomeric excess (ee) in asymmetric hydrogenation using (R)-BINAP monooxide-derived catalysts?

  • Methodological Answer : Optimize:

  • Temperature : Lower temperatures (e.g., 0–25°C) often favor kinetic control and higher ee .
  • Solvent mixture : Ethanol/dichloromethane blends balance substrate solubility and catalyst stability .
  • Substrate-to-catalyst ratio : Ratios of 100:1 to 1000:1 reduce side reactions while maintaining turnover .

Notes

  • For structural ambiguities, cross-validate data using X-ray crystallography and spectroscopic methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl monooxide
Reactant of Route 2
(R)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl monooxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.